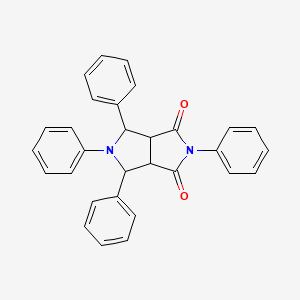
2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione is an organic compound characterized by its unique tetrahydropyrrolo structure with four phenyl groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor molecule under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures or to introduce functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The phenyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes, receptors, and other biomolecules, potentially leading to biological effects such as inhibition or activation of specific pathways.
相似化合物的比较
Similar Compounds
Tetraphenylporphyrin: A similar compound with a porphyrin core and four phenyl groups.
Tetraphenylcyclopentadienone: Another compound with a cyclopentadienone core and four phenyl groups.
Uniqueness
2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione is unique due to its tetrahydropyrrolo structure, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
生物活性
2,4,5,6-Tetraphenyltetrahydropyrrolo(3,4-c)pyrrole-1,3(2H,3aH)-dione is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article focuses on its biological activity, including its effects on cellular processes, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex polycyclic structure that includes multiple phenyl groups attached to a tetrahydropyrrole core. Its molecular formula is C20H20N2O2, and it has a molecular weight of approximately 320.39 g/mol. The presence of multiple aromatic rings contributes to its stability and potential reactivity in biological systems.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases. For instance, studies have shown that derivatives of pyrrole compounds can effectively reduce oxidative damage in cellular models .
Anticancer Activity
Several studies have explored the anticancer potential of pyrrole derivatives. For example, similar compounds have demonstrated the ability to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. This mechanism is often mediated through the modulation of key signaling pathways such as the PI3K/Akt pathway .
Neuroprotective Effects
Neuroprotective properties have also been attributed to related pyrrole compounds. These compounds may protect neuronal cells from apoptotic signals induced by neurotoxins. In animal models, administration of these compounds has been linked to improved cognitive function following neurotoxic exposure .
Case Studies
- Antioxidant Activity : A study evaluated the antioxidant effects of related pyrrole compounds in a rat model exposed to oxidative stress. The results indicated a significant reduction in malondialdehyde (MDA) levels and an increase in superoxide dismutase (SOD) activity upon treatment with the compound .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed an increase in early and late apoptotic cells following treatment .
- Neuroprotection : A recent study investigated the neuroprotective effects of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings suggested that the compound significantly reduced cell death and preserved mitochondrial function .
Comparative Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antioxidant | Pyrrolidine derivatives | Reduced oxidative stress markers |
| Anticancer | Pyrrolidine analogs | Induced apoptosis in cancer cells |
| Neuroprotective | Tetrahydropyrrole derivatives | Preserved neuronal viability under toxic conditions |
属性
CAS 编号 |
13175-09-2 |
|---|---|
分子式 |
C30H24N2O2 |
分子量 |
444.5 g/mol |
IUPAC 名称 |
1,2,3,5-tetraphenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C30H24N2O2/c33-29-25-26(30(34)32(29)24-19-11-4-12-20-24)28(22-15-7-2-8-16-22)31(23-17-9-3-10-18-23)27(25)21-13-5-1-6-14-21/h1-20,25-28H |
InChI 键 |
ZVHRVPRHMLWDIV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C3C(C(N2C4=CC=CC=C4)C5=CC=CC=C5)C(=O)N(C3=O)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















